
Gabapentin enacarbil
Propriétés
IUPAC Name |
2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDUHAJSIBHXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870359 | |
Record name | Gabapentin enacarbil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility of 0.5 mg/mL in water | |
Record name | Gabapentin enacarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
478296-72-9 | |
Record name | Gabapentin enacarbil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478296-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gabapentin enacarbil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478296729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gabapentin enacarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gabapentin enacarbil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GABAPENTIN ENACARBIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75OCL1SPBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Melting onset of about 64°C. | |
Record name | Gabapentin enacarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Description
Gabapentin enacarbil is a prodrug of gabapentin, designed to overcome the pharmacokinetic limitations of gabapentin, particularly its saturable absorption via the L-type amino acid transporter 1 (LAT-1) in the gastrointestinal (GI) tract. Unlike gabapentin, this compound is absorbed via high-capacity nutrient transporters, including monocarboxylate transporter type 1 (MCT-1) and sodium-dependent multivitamin transporter (SMVT), which are distributed throughout the intestinal tract . This mechanism enables dose-proportional absorption, improved bioavailability (>74% in humans), and sustained release, allowing once-daily dosing . Following absorption, this compound is rapidly hydrolyzed by nonspecific carboxylesterases into gabapentin, the active moiety .
Méthodes De Préparation
Intermediate-Based Synthesis via 1-Haloalkyl Carbonates
The preparation of this compound frequently begins with synthesizing critical intermediates such as 1-(isobutyryloxy)ethyl 4-nitrophenyl carbonate (AEC-NP). This intermediate is generated through the reaction of 1-chloroethyl chloroformate with 4-nitrophenol in the presence of a tertiary amine base, such as triethylamine (TEA) or tributylamine (TBA), in toluene. The process involves:
- Condensation : Combining 4-nitrophenol with 1-chloroethyl chloroformate at 10–100°C for 30 minutes to 10 hours.
- Isolation : Washing the reaction mixture with hydrochloric acid and brine, followed by solvent evaporation to isolate AEC-NP.
Subsequent coupling of AEC-NP with gabapentin occurs in solvents like acetonitrile or ketones, using bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The molar ratio of gabapentin to the diacid acetal skeleton is critical, with optimal yields achieved at 1–1.5 equivalents of gabapentin.
Benzyl Ester Derivative Route
An alternative pathway involves synthesizing gabapentin benzyl ester hydrochloride as a precursor. This method, detailed in, proceeds through five stages:
- Anhydride Formation : Dehydrating 1,1-cyclohexanediacetic acid with acetic anhydride in toluene to form 1,1-cyclohexanediacetic anhydride.
- Benzyl Esterification : Reacting the anhydride with benzyl alcohol to yield 1,1-cyclohexanediacetic acid monobenzyl ester.
- Amidation and Hofmann Rearrangement : Treating the ester with oxalyl chloride to form an acid chloride, followed by aqueous ammonia to generate a monoamide. Sodium hypochlorite then facilitates Hofmann rearrangement to produce gabapentin benzyl ester.
- Coupling and Deprotection : The benzyl ester is coupled with 1-carboxyoxyethyl isobutyrate using coupling agents like ZnO or Cu(OAc)₂, followed by catalytic hydrogenation to remove the benzyl group.
This route achieves high purity (>99.6% by HPLC) and avoids intermediate isolation, enhancing process efficiency.
Reaction Conditions and Catalytic Systems
Solvent and Base Optimization
Solvent selection profoundly impacts reaction kinetics and yield. Non-polar solvents like toluene are preferred for AEC-NP synthesis due to their ability to stabilize intermediates and facilitate phase separation during workup. Polar aprotic solvents, such as acetonitrile, enhance gabapentin coupling by solubilizing the base (e.g., K₂CO₃) and intermediate.
Table 1: Solvent Systems in this compound Synthesis
Step | Solvent | Base | Temperature Range |
---|---|---|---|
AEC-NP Synthesis | Toluene | TEA, TBA | 10–100°C |
Gabapentin Coupling | Acetonitrile | K₂CO₃, NaHCO₃ | 25–60°C |
Purification | Hexane/Heptane | – | 0–5°C |
Coupling Agents and Catalysts
Transition metal-based catalysts are pivotal in facilitating esterification and coupling reactions. Copper(II) acetate [Cu(OAc)₂] and zinc oxide (ZnO) are extensively used for their efficacy in activating carbonyl groups and minimizing side reactions. For example, the one-pot synthesis of this compound employs ZnO to mediate the coupling of AEC-NP with gabapentin, achieving yields exceeding 85%.
Purification and Isolation Techniques
Acidic Extraction and Solvent Precipitation
Post-reaction mixtures undergo acidic extraction (using 1N HCl) to remove unreacted starting materials and byproducts. Subsequent concentration of the organic phase (e.g., toluene) and addition of hexane or heptane induces precipitation of this compound, yielding a high-purity product.
Table 2: Purification Methods and Outcomes
Method | Solvent System | Purity (%) | Yield (%) |
---|---|---|---|
Acidic Extraction | Toluene/HCl | 98.5 | 78 |
Solvent Precipitation | Heptane/EtOAc | 99.2 | 82 |
Crystallization | Ethyl Acetate | 99.6 | 75 |
Hypohalite-Mediated Cleavage
In the benzyl ester route, sodium hypochlorite (NaClO) enables Hofmann rearrangement of the monoamide intermediate, cleaving the benzyl group while preserving the gabapentin backbone. This step is conducted at -10 to 0°C to prevent over-oxidation.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The AEC-NP route offers scalability due to its one-pot reaction design and minimal intermediate isolation. In contrast, the benzyl ester pathway, while labor-intensive, provides superior purity and is preferred for clinical-grade synthesis.
Environmental and Cost Considerations
Toluene, though effective, poses environmental concerns due to its volatility. Recent advancements explore replacing toluene with cyclopentyl methyl ether (CPME), a greener solvent with comparable performance. Additionally, recycling catalysts like ZnO reduces overall process costs.
Analyse Des Réactions Chimiques
Le gabapentin enacarbil subit diverses réactions chimiques, notamment :
Oxydation et réduction :
Réactions de substitution : La synthèse du this compound implique des réactions de substitution, en particulier lors de la formation d’intermédiaires
Les réactifs couramment utilisés dans ces réactions comprennent l’acétonitrile, les cétones, les éthers, les esters, les hydrocarbures et les haloformiates . Le principal produit formé à partir de ces réactions est le gabapentin, qui exerce les effets thérapeutiques .
4. Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Médecine : Il est utilisé pour traiter le syndrome des jambes sans repos et la névralgie post-herpétique Des essais cliniques ont démontré son efficacité pour améliorer les symptômes, les scores de douleur, le sommeil et les résultats de l’humeur
Pharmacologie : La recherche se concentre sur sa pharmacocinétique, sa biodisponibilité et ses propriétés de libération prolongée
Développement de médicaments : Le this compound sert de modèle pour développer d’autres promédicaments avec une meilleure biodisponibilité et des effets thérapeutiques améliorés.
Applications De Recherche Scientifique
Introduction to Gabapentin Enacarbil
This compound is a prodrug of gabapentin, designed to enhance its bioavailability and therapeutic efficacy. This compound has been primarily investigated for its applications in treating conditions such as Restless Legs Syndrome (RLS) and postherpetic neuralgia (PHN). The pharmacokinetic properties of this compound allow for improved absorption and distribution compared to traditional gabapentin, making it a significant focus of clinical research.
Treatment of Restless Legs Syndrome
This compound has demonstrated efficacy in managing symptoms of Restless Legs Syndrome, a condition characterized by an uncontrollable urge to move the legs, often accompanied by uncomfortable sensations. Clinical studies have shown that:
- Efficacy : In a pooled analysis of three randomized controlled trials involving 760 subjects, this compound at doses ranging from 600 mg to 2400 mg significantly improved the International Restless Legs Scale (IRLS) total score compared to placebo. The 600 mg dose alone resulted in a mean change from baseline of -13.6 versus -9.3 for placebo, indicating substantial symptom relief .
- Safety Profile : The most common adverse effects reported included somnolence and dizziness, with no new safety concerns emerging during trials .
Management of Postherpetic Neuralgia
This compound is also being explored for its effectiveness in treating postherpetic neuralgia, a painful condition resulting from nerve damage following herpes zoster infection. A Phase 2a study assessed the drug's efficacy at high and low doses (3,600 mg/day vs. 1,200 mg/day) in patients who had previously shown inadequate response to gabapentin. The study aimed to evaluate pain intensity and tolerability .
Summary of Clinical Findings
Pharmacokinetic Advantages
This compound utilizes high-capacity nutrient transporters present throughout the intestinal tract, enhancing its absorption compared to gabapentin, which is limited by saturation of transporters in the small intestine. This pharmacokinetic profile allows for more consistent therapeutic levels and potentially greater clinical efficacy .
Case Studies and Clinical Trials
Several clinical trials have been conducted to assess the safety and efficacy of this compound:
- Phase II Trials : Focused on RLS patients showed significant improvements in symptoms with minimal adverse effects.
- Longitudinal Studies : Ongoing studies are evaluating long-term safety profiles and effectiveness across diverse populations.
Mécanisme D'action
Le gabapentin enacarbil est un promédicament qui est converti en gabapentin dans l’organisme. Le mécanisme d’action exact du gabapentin dans le traitement du syndrome des jambes sans repos et de la névralgie post-herpétique n’est pas entièrement compris. On pense qu’il implique le système noradrénergique descendant, entraînant l’activation des récepteurs alpha2-adrénergiques spinaux . Le gabapentin se lie à la sous-unité alpha-2-delta des canaux calciques dépendants du voltage, réduisant la libération de neurotransmetteurs excitateurs .
Comparaison Avec Des Composés Similaires
Absorption and Bioavailability
Gabapentin Enacarbil :
- Gabapentin: Absorbed via LAT-1, which saturates at doses >900 mg. Bioavailability decreases with dose: 65.2% at 200 mg vs. 26.5% at 1,400 mg . High interindividual variability (CV = 27.6%) .
Time to Peak Concentration (Tmax) and Half-Life (t1/2)
Parameter | This compound | Gabapentin |
---|---|---|
Tmax (hours) | 1.56–2.63 (IR), 5.08–8.40 (XR) | 2.80–3.30 |
t1/2 (hours) | 4.38–5.47 | 5.40–9.26 |
This compound’s extended-release (XR) formulation delays Tmax compared to immediate-release (IR) gabapentin, supporting once-daily dosing .
Clinical Efficacy in Restless Legs Syndrome (RLS)
Short-Term Efficacy
This compound :
- Gabapentin: Limited efficacy in RLS due to low bioavailability and variable absorption .
Long-Term Maintenance
Adverse Events (AEs)
- This compound: Most common AEs: Somnolence (19.7%), dizziness (11.5%) . No reports of QT prolongation or augmentation .
- Gabapentin: Similar AEs (dizziness, somnolence) but higher incidence of peripheral edema and ataxia due to higher dosing frequency .
Drug Interactions
- This compound: No clinically significant interactions with MCT-1 substrates (e.g., naproxen) or OCT2 inhibitors (e.g., cimetidine) . Cimetidine co-administration increased gabapentin AUC by 24% (non-clinically relevant) .
Gabapentin :
Comparative Advantages of this compound
Activité Biologique
Gabapentin enacarbil (GEn) is an extended-release prodrug of gabapentin, primarily utilized in the treatment of moderate to severe primary restless legs syndrome (RLS) and postherpetic neuralgia (PHN). This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and tolerability based on diverse research findings.
This compound functions as a prodrug that is metabolized into gabapentin after administration. The exact mechanism by which gabapentin exerts its effects is not fully understood; however, it is believed to modulate the descending noradrenergic system and activate spinal alpha-2 adrenergic receptors. This modulation helps prevent allodynia and hyperalgesia in conditions such as PHN .
Pharmacokinetics
This compound is absorbed in the intestines via active transport through proton-linked monocarboxylate transporter MCT-1. Its pharmacokinetic parameters are characterized by low interindividual variability in bioavailability, with a mean bioavailability of approximately 74.1% across studies. The maximum concentration of gabapentin after administration ranges from 6.4 to 7.9 μg/mL, with a time to peak concentration between 5.2 and 8.2 hours .
Parameter | Value Range |
---|---|
Maximum Concentration (μg/mL) | 6.4 – 7.9 |
Time to Maximum Concentration (hrs) | 5.2 – 8.2 |
Bioavailability (%) | 64.8 – 82.9 |
Volume of Distribution (L) | 76 |
Protein Binding (%) | <3 |
Restless Legs Syndrome
This compound has been extensively studied for its efficacy in treating RLS. In double-blind, multicenter trials, a daily dose of 600 mg significantly improved symptoms over a 12-week period compared to placebo. The International Restless Legs Scale (IRLS) total score reduction ranged from -12.9 to -13.9 for treatment groups versus -9.3 for placebo .
Case Study Findings:
- A study involving Japanese patients demonstrated that GEn at a dose of 600 mg/day effectively alleviated RLS symptoms and was well-tolerated .
- In longer-term trials, patients showed sustained responses with lower relapse rates compared to those receiving placebo .
Postherpetic Neuralgia
In patients with PHN, this compound has shown promise as well. A multicenter randomized trial assessed its efficacy at doses ranging from 1,200 mg to 3,600 mg per day in patients who had previously inadequate responses to gabapentin .
Efficacy Data:
- The study reported significant improvements in pain intensity scores with higher doses compared to lower doses.
- This compound demonstrated predictable pharmacokinetics and sustained exposure, leading to improved clinical outcomes in pain management .
Tolerability and Adverse Effects
The tolerability profile of this compound is generally favorable. Most adverse events reported were mild to moderate in severity, with somnolence/sedation and dizziness being the most common side effects. Importantly, there were no significant reports of augmentation or QT-interval prolongation associated with its use .
Summary of Adverse Events
Adverse Event | Frequency (%) |
---|---|
Somnolence/Sedation | Common |
Dizziness | Common |
Augmentation | None reported |
QT-Interval Prolongation | None reported |
Q & A
Q. What is the mechanism of action of gabapentin enacarbil, and how does its prodrug design address gabapentin’s pharmacokinetic limitations?
this compound is a prodrug engineered to overcome gabapentin’s saturable absorption via low-capacity L-amino acid transporters. It utilizes high-capacity nutrient transporters (MCT-1 and SMVT) expressed throughout the gastrointestinal tract, enabling dose-proportional absorption and improved bioavailability (64–93% in preclinical models vs. 26–65% for gabapentin) . After absorption, nonspecific esterases hydrolyze the prodrug into gabapentin, isobutyric acid, acetaldehyde, and CO₂. This design avoids saturation, ensuring consistent systemic exposure even at supratherapeutic doses (e.g., 6000 mg) .
Q. What pharmacokinetic parameters distinguish this compound from gabapentin in clinical studies?
this compound exhibits dose-proportional exposure, with bioavailability exceeding 74% across doses (vs. gabapentin’s declining bioavailability at higher doses). Key parameters include:
- Tmax : 1.56–8.40 hours (vs. 2.73–3.30 hours for gabapentin) .
- t1/2 : 4.38–5.47 hours (vs. 5.40–9.26 hours for gabapentin) . Food intake delays Tmax (e.g., 8.40 vs. 5.08 hours fasted) but enhances bioavailability (80% fed vs. 60% fasted) . These differences necessitate controlled dietary conditions in pharmacokinetic studies.
Q. Which experimental models are used to evaluate this compound’s conversion efficiency and tissue distribution?
Preclinical studies employ:
- In vitro hydrolysis assays : Pancreatin, Caco-2 cell homogenates, and liver tissues to measure conversion rates (e.g., 75% in human intestinal tissue vs. 5% in plasma) .
- Animal models : Rats and monkeys for biodistribution analysis, showing >95% urinary excretion of gabapentin and minimal intact prodrug recovery (<1% in feces) .
- Radiolabeled tracing : To confirm rapid conversion and tissue penetration (e.g., pancreatic accumulation in rats) .
Advanced Research Questions
Q. How can researchers address contradictions in bioavailability data across this compound studies?
Variability in bioavailability (42–80%) arises from factors like food composition, formulation (IR vs. XR), and interindividual transporter expression . Methodological solutions include:
- Standardizing meal composition (e.g., XP087 study using 200–1000 kcal meals) .
- Stratifying cohorts by genetic or metabolic markers for transporter activity.
- Using crossover designs (e.g., XP022 trial) to control for intra-subject variability .
Q. What methodological considerations are critical for designing long-term efficacy trials for this compound?
Key considerations from Phase III/IV trials (e.g., NCT00333359):
- Dose flexibility : Allow adjustments (600–1800 mg/day) to balance efficacy and tolerability .
- Outcome measures : Use validated tools like the International RLS Scale (IRLS) and Clinical Global Impression-Improvement (CGI-I) to capture symptom dynamics .
- Safety monitoring : Track somnolence (19.7%) and dizziness (11.5%), with protocols for managing withdrawal (10.3% attrition rate) .
Q. How do drug interaction studies account for this compound’s unique absorption pathway?
Since this compound relies on MCT-1/SMVT transporters, interaction studies focus on co-administered substrates (e.g., naproxen). The XP069 trial used supratherapeutic doses (2400–6000 mg) to assess competitive inhibition risks, finding no clinically significant changes in gabapentin exposure . Researchers should:
- Prioritize in vitro transporter inhibition assays (e.g., Caco-2 models) .
- Use crossover designs with washout periods to isolate interaction effects .
Data Contradictions and Analytical Approaches
Q. Why do interstudy discrepancies exist in this compound’s Tmax and bioavailability?
Discrepancies stem from formulation differences (IR vs. XR) and food effects. For example, XP022 reported Tmax of 8.40 hours (XR with food) vs. 1.56 hours (IR fasted) . Analytical strategies include:
Q. How should researchers interpret conflicting results on this compound’s efficacy in neuropathic pain vs. RLS?
While RLS trials (e.g., XP052/XP053) show robust efficacy (IRLS reduction: -13.2 vs. -8.8 placebo), postherpetic neuralgia studies report moderate effects (NNT50% = 6.51). Differences may reflect pathophysiology-specific mechanisms. Researchers should:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.